

# A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Intranasal Etripamil

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Etripamil** is an investigational, fast-acting, intranasally delivered L-type calcium channel blocker being developed for the on-demand termination of paroxysmal supraventricular tachycardia (PSVT). Its pharmacokinetic and pharmacodynamic profiles are characterized by rapid absorption, quick onset of action, and a short duration of effect, making it a promising candidate for patient self-administration in a non-medically supervised setting. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of intranasal **etripamil**, drawing upon data from key clinical trials to inform researchers, scientists, and drug development professionals.

### Introduction

Paroxysmal supraventricular tachycardia is a common arrhythmia that often requires emergency medical intervention for termination.[1] **Etripamil**, a novel non-dihydropyridine calcium channel blocker, is formulated as a nasal spray to provide a rapid, non-invasive treatment option for patients.[2][3] By blocking L-type calcium channels in the atrioventricular (AV) node, **etripamil** slows electrical conduction and can terminate reentrant tachycardias that are dependent on the AV node.[2][4] This document synthesizes the available clinical data on the pharmacokinetic and pharmacodynamic properties of intranasal **etripamil**.



## **Pharmacokinetics**

Intranasal administration of **etripamil** results in rapid absorption from the nasal mucosa into the systemic circulation.

Key Pharmacokinetic Parameters of Intranasal Etripamil

| Parameter                                   | Value                                                 | Study/Dose       | Citation |
|---------------------------------------------|-------------------------------------------------------|------------------|----------|
| Time to Maximum Plasma Concentration (Tmax) | 5 - 8.5 minutes                                       | Phase 1 (≥14 mg) |          |
| ~8 minutes                                  | Phase 1 (70 mg)                                       | _                | -        |
| 5 minutes                                   | Phase 1 (3.5-140 mg)                                  | _                |          |
| Plasma Concentration Decline                | ~60% reduction at 25 minutes                          | Phase 1 (70 mg)  |          |
| ~80% reduction within 50 minutes            | Phase 1 (70 mg)                                       |                  |          |
| Terminal Half-life (t½)                     | ~1.5 hours                                            | Phase 1 (60 mg)  | _        |
| 2.5 - 3 hours                               | Phase 1 (70 mg and<br>105 mg)                         |                  |          |
| 20 minutes                                  | Review                                                | -                |          |
| Metabolism                                  | Rapidly converted to an inactive metabolite, MSP-2030 | General          |          |

## **Pharmacodynamics**

The primary pharmacodynamic effect of **etripamil** is the slowing of AV nodal conduction, leading to termination of PSVT. This is evidenced by an increase in the PR interval on an electrocardiogram (ECG) and a reduction in heart rate during a PSVT episode.

### **Efficacy in PSVT Conversion**



Clinical trials have demonstrated the efficacy of **etripamil** in converting PSVT to sinus rhythm at early time points after self-administration.

Conversion Rates of PSVT to Sinus Rhythm

| Time Point                    | Etripamil (70<br>mg)                        | Placebo                  | Study                 | Citation |
|-------------------------------|---------------------------------------------|--------------------------|-----------------------|----------|
| 15 minutes                    | 87%                                         | 35%                      | NODE-1 (Phase<br>2)   |          |
| -                             | -                                           | NODE-301<br>(Phase 3)    | -                     |          |
| 64.3%                         | 31.2%                                       | RAPID (Phase 3)          |                       |          |
| 30 minutes                    | 53.7%                                       | 34.7%                    | NODE-301<br>(Phase 3) |          |
| 64%                           | -                                           | RAPID (Phase 3)          |                       |          |
| 60.2%                         | -                                           | NODE-302<br>(Open-label) |                       |          |
| 45 minutes                    | 61%                                         | 45%                      | NODE-301<br>(Phase 3) |          |
| 60 minutes                    | -                                           | -                        | NODE-301<br>(Phase 3) | -        |
| 63.2% - 75.1%                 | -                                           | Pooled Analysis          |                       |          |
| 5 hours (Primary<br>Endpoint) | Did not meet<br>statistical<br>significance | -                        | NODE-301<br>(Phase 3) |          |

Median Time to Conversion



| Study           | Median Time to<br>Conversion (Etripamil) | Citation |
|-----------------|------------------------------------------|----------|
| NODE-301        | 25 minutes                               |          |
| NODE-302        | 15.5 minutes                             | -        |
| Pooled Analysis | 18.5 minutes                             | -        |

## **Electrophysiological Effects**

- PR Interval Prolongation: A greater than 10% prolongation of the PR interval from baseline is achieved in less than 10 minutes and is sustained for approximately 30-45 minutes with doses of 60 mg or greater.
- Heart Rate Reduction: During PSVT episodes, **etripamil** significantly reduces heart rate compared to placebo, with maximal reduction observed at 10 minutes.

Heart Rate Reduction from Baseline During PSVT (NODE-301)

| Time Point | Etripamil Mean<br>Reduction<br>(bpm) | Placebo Mean<br>Reduction<br>(bpm) | p-value | Citation     |
|------------|--------------------------------------|------------------------------------|---------|--------------|
| 3 minutes  | -10                                  | -                                  | <0.03   |              |
| 10 minutes | -16                                  | -                                  | <0.0001 |              |
| 30 minutes | -14                                  | -                                  | <0.0002 | -            |
| 40 minutes | -13                                  | -                                  | <0.004  | <del>-</del> |

## **Safety and Tolerability**

Across clinical trials, intranasal **etripamil** has been generally well-tolerated.

 Adverse Events: The most common adverse events are related to the administration site and are typically mild and transient. These include nasal discomfort, nasal congestion, and rhinorrhea.



Serious Adverse Events: No severe adverse events related to the study drug were reported
in the NODE-301 trial. There were no significant differences in the incidences of severe
adverse events between etripamil and placebo groups.

# Experimental Protocols Key Clinical Trial Design (NODE-301)

The NODE-301 study was a Phase 3, randomized, double-blind, placebo-controlled, event-driven, multicenter trial.

- Patient Population: Patients with a documented history of PSVT with episodes lasting at least 20 minutes.
- Randomization: Patients were randomized in a 2:1 ratio to receive either **etripamil** 70 mg or placebo.
- Study Procedure: After a medically supervised test dose in sinus rhythm, patients were instructed to self-administer the intranasal spray upon experiencing symptoms of PSVT that persisted after a vagal maneuver.
- Monitoring: Continuous electrocardiogram (ECG) recordings were captured using a cardiac monitor applied by the patient.
- Primary Endpoint: Time to conversion of adjudicated PSVT to sinus rhythm within 5 hours of study drug administration.

### **Bioanalytical Methods**

Plasma concentrations of **etripamil** and its inactive metabolite (MSP-2030) were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

### **Visualizations**

**Mechanism of Action: L-Type Calcium Channel Blockade** 





Click to download full resolution via product page

Caption: Mechanism of action of **etripamil** in the AV node.

## **Experimental Workflow: NODE-301 Patient Journey**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. milestonepharma.com [milestonepharma.com]
- 2. What is Etripamil used for? [synapse.patsnap.com]
- 3. Update on Etripamil Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcentral.com [medcentral.com]
- To cite this document: BenchChem. [A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Intranasal Etripamil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607387#pharmacokinetics-and-pharmacodynamics-of-intranasal-etripamil]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com